molecular formula C15H20O3 B14252203 1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one CAS No. 211176-76-0

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one

Cat. No.: B14252203
CAS No.: 211176-76-0
M. Wt: 248.32 g/mol
InChI Key: PHHDVGGCTAPBHF-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one is an organic compound with the molecular formula C15H20O3. It is known for its aromatic properties and is often used in various chemical and biological applications. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an octenone chain, making it a versatile molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with octenone derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Similar structure but with a longer carbon chain.

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl):

    (E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one:

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.

Properties

CAS No.

211176-76-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)oct-4-en-3-one

InChI

InChI=1S/C15H20O3/c1-3-4-5-6-13(16)9-7-12-8-10-14(17)15(11-12)18-2/h5-6,8,10-11,17H,3-4,7,9H2,1-2H3

InChI Key

PHHDVGGCTAPBHF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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